molecular formula C20H17NO3S B4570101 5-[4-(allyloxy)benzylidene]-3-benzyl-1,3-thiazolidine-2,4-dione

5-[4-(allyloxy)benzylidene]-3-benzyl-1,3-thiazolidine-2,4-dione

Cat. No.: B4570101
M. Wt: 351.4 g/mol
InChI Key: CQHCEOKJXQQQQG-AQTBWJFISA-N
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Description

5-[4-(allyloxy)benzylidene]-3-benzyl-1,3-thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C20H17NO3S and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 351.09291458 g/mol and the complexity rating of the compound is 531. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Anticancer Potential

A study designed a library of compounds, including variants of 5-[4-(allyloxy)benzylidene]-3-benzyl-1,3-thiazolidine-2,4-dione, to screen for antimicrobial and anticancer potential. Molecular docking studies targeting S. aureus GyrB ATPase and CDK-8 proteins suggested that these compounds, particularly analogues NB-3, NA-3, and FC-20, exhibited significant docking scores, indicating potential as lead structures for developing new anticancer and antimicrobial agents (Kumar et al., 2022).

Antidiabetic Activity

Compounds within the thiazolidinedione class, including this compound derivatives, have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities. Among these, certain derivatives showed promising results in genetically obese and diabetic mouse models, highlighting the critical role of the 5-(4-oxybenzyl) moiety for substantial activity, which suggests these compounds could be explored further for antidiabetic therapies (Sohda et al., 1982).

Synthesis and Evaluation Techniques

Innovative synthesis methods for thiazolidine-2,4-dione derivatives, including the compound of interest, have been developed to improve yield and potential bioactivity. For instance, a solvent-free synthesis approach under microwave irradiation has been utilized to synthesize a series of 5-benzylidenethiazolidine-2,4-diones, demonstrating a clean, efficient method for producing these compounds with potential pharmacological applications (Yang et al., 2003).

α-Glucosidase Inhibitory Activity

A series of 5-benzylidene-1,3-thiazolidine-2,4-dione derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. This study identified compounds with potent inhibitory effects, offering a new class of α-glucosidase inhibitors for managing diabetes (Nori et al., 2014).

Properties

IUPAC Name

(5Z)-3-benzyl-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO3S/c1-2-12-24-17-10-8-15(9-11-17)13-18-19(22)21(20(23)25-18)14-16-6-4-3-5-7-16/h2-11,13H,1,12,14H2/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQHCEOKJXQQQQG-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[4-(allyloxy)benzylidene]-3-benzyl-1,3-thiazolidine-2,4-dione
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5-[4-(allyloxy)benzylidene]-3-benzyl-1,3-thiazolidine-2,4-dione
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5-[4-(allyloxy)benzylidene]-3-benzyl-1,3-thiazolidine-2,4-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.